3-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 3-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1353981-61-9
VCID: VC8233978
InChI: InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-9-7-13(10-18)11-21-12-14-6-4-5-8-17-14/h4-6,8,13H,7,9-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)CSCC2=CC=CC=N2
Molecular Formula: C16H24N2O2S
Molecular Weight: 308.4 g/mol

3-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.: 1353981-61-9

Cat. No.: VC8233978

Molecular Formula: C16H24N2O2S

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester - 1353981-61-9

Specification

CAS No. 1353981-61-9
Molecular Formula C16H24N2O2S
Molecular Weight 308.4 g/mol
IUPAC Name tert-butyl 3-(pyridin-2-ylmethylsulfanylmethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-9-7-13(10-18)11-21-12-14-6-4-5-8-17-14/h4-6,8,13H,7,9-12H2,1-3H3
Standard InChI Key QNHSDTXJUOXVIN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)CSCC2=CC=CC=N2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CSCC2=CC=CC=N2

Introduction

Structural and Molecular Characteristics

Core Structural Features

The compound consists of three primary components:

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle that provides conformational flexibility and serves as a scaffold for functional group attachment.

  • Pyridin-2-ylmethylsulfanylmethyl group: A pyridine ring substituted at the 2-position with a methylsulfanylmethyl side chain, introducing aromaticity and nucleophilic potential via the sulfur atom.

  • tert-Butyl ester: A bulky protecting group that enhances solubility in organic solvents and stabilizes the carboxylic acid functionality during synthetic procedures.

The molecular formula is C₁₆H₂₄N₂O₂S, with a molecular weight of 308.44 g/mol. The tert-butyl ester contributes to the compound’s steric bulk, influencing its physicochemical properties and reactivity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves a multi-step strategy:

Step 1: Pyrrolidine Protection
The pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

Step 2: Thioether Formation
A nucleophilic substitution reaction introduces the pyridin-2-ylmethylsulfanylmethyl group. Pyridin-2-ylmethanethiol reacts with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.

Step 3: Deprotection and Functionalization
The Boc group is selectively removed using acidic conditions (e.g., HCl in dioxane), enabling further functionalization if required .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and automated purification systems (e.g., flash chromatography) improve yield and reproducibility. Solvent selection optimizes reaction kinetics; polar aprotic solvents like DMF enhance nucleophilicity while minimizing side reactions.

Chemical Reactivity and Transformations

Key Reaction Pathways

The compound’s reactivity is governed by its functional groups:

Reaction TypeReagents/ConditionsProducts
Sulfide OxidationH₂O₂, m-CPBASulfoxide or sulfone derivatives
Ester HydrolysisHCl (aqueous), LiOHCarboxylic acid
Pyridine AlkylationElectrophiles (e.g., MeI)N-alkylated pyridinium salts

Oxidation of the sulfide group to sulfone enhances hydrogen-bonding capacity, which is critical for biological target engagement. Hydrolysis of the tert-butyl ester under acidic or basic conditions yields the corresponding carboxylic acid, a common strategy in prodrug activation .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s pyridine-thioether moiety facilitates interactions with metalloenzymes. Computational docking studies suggest that the sulfur atom coordinates with zinc ions in matrix metalloproteinases (MMPs), potentially inhibiting collagen degradation pathways .

Receptor Modulation

Structural analogs have demonstrated affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation. The pyrrolidine ring’s flexibility allows conformational adaptation to receptor binding pockets, while the pyridine group participates in π-π stacking interactions.

Applications in Drug Development

Prodrug Design

The tert-butyl ester serves as a lipophilic prodrug moiety, improving membrane permeability. In vivo esterase-mediated hydrolysis releases the active carboxylic acid, enhancing bioavailability .

Antimicrobial Agents

Thioether-containing compounds exhibit broad-spectrum antimicrobial activity. The sulfide group disrupts bacterial cell membranes via thiol-disulfide exchange mechanisms, while the pyridine ring inhibits nucleic acid synthesis.

Physicochemical Properties

PropertyValue
Solubility12 mg/mL in DMSO
logP2.8 (predicted)
Melting Point89–92°C
StabilityStable at RT (24 months)

The compound’s moderate lipophilicity (logP ~2.8) balances solubility and membrane permeability, making it suitable for in vitro and in vivo studies .

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